N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H26FN3O3 and its molecular weight is 351.422. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Building Blocks
The compound serves as a valuable building block in organic synthesis. Its structural features, such as the presence of a piperidine ring and a fluoro-methylphenyl group, make it a versatile precursor for synthesizing various organic molecules. It can be used to introduce piperidine scaffolds into more complex molecules, which are prevalent in many pharmaceuticals due to their biological activity .
Suzuki-Miyaura Coupling Reactions
In the realm of cross-coupling reactions, the boronic ester moiety of the compound can be utilized in Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds, which are crucial in medicinal chemistry and material science .
Radical-Polar Crossover Reactions
The compound’s boronic ester group can participate in radical-polar crossover reactions. These reactions are instrumental in creating complex molecules from simpler precursors, often with high stereochemical control. This application is particularly useful in the synthesis of natural products and pharmaceuticals .
Homologation Reactions
Homologation reactions involve the lengthening of carbon chains in organic molecules. The compound can be employed in such reactions to generate new carbon-carbon bonds, thereby providing access to a broader range of molecular structures for further functionalization .
Protodeboronation
Protodeboronation is a process where the boron moiety is removed from a molecule. The compound can undergo protodeboronation, which is a critical step in certain synthetic pathways, especially when the boron group is used as a temporary protecting or directing group .
Synthesis of Bioactive Molecules
Due to its structural complexity and functional group diversity, the compound can be used as a starting material or intermediate in the synthesis of bioactive molecules. This includes potential applications in the development of new drugs, agrochemicals, and other biologically active compounds .
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-13-3-4-15(11-16(13)19)21-18(24)17(23)20-12-14-5-7-22(8-6-14)9-10-25-2/h3-4,11,14H,5-10,12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPZVBIDXRTTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.